molecular formula C12H22O2Si B13751111 5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one CAS No. 225793-33-9

5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one

Cat. No.: B13751111
CAS No.: 225793-33-9
M. Wt: 226.39 g/mol
InChI Key: LGSMHNRGYIVLGA-UHFFFAOYSA-N
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Description

5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one is a cyclohexenone derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 5-position of the cyclohexenone ring. The TBS group serves as a robust protecting group for hydroxyl functionalities, enabling selective reactivity in multi-step organic syntheses, particularly in natural product and pharmaceutical chemistry . The compound’s structure combines the steric bulk of the tert-butyl group with the electron-withdrawing ketone at position 1, creating a sterically hindered yet reactive intermediate. This balance is critical for applications requiring regioselective transformations, such as nucleophilic additions or reductions, where the TBS group stabilizes the hydroxyl group against unwanted side reactions.

Properties

CAS No.

225793-33-9

Molecular Formula

C12H22O2Si

Molecular Weight

226.39 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxycyclohex-2-en-1-one

InChI

InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-7,11H,8-9H2,1-5H3

InChI Key

LGSMHNRGYIVLGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC=CC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one typically involves the protection of a hydroxyl group on a cyclohexenone derivative. One common method includes the reaction of the cyclohexenone with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can significantly reduce production time and costs. Additionally, large-scale purification methods such as recrystallization or distillation may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.

    Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, often using fluoride sources like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.

    Reduction: LiAlH4 in dry ether at 0°C to room temperature.

    Substitution: TBAF in tetrahydrofuran (THF) at room temperature.

Major Products

    Oxidation: Epoxides.

    Reduction: Alcohols.

    Substitution: Deprotected cyclohexenone derivatives.

Scientific Research Applications

(5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules, including natural products and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one primarily involves its role as a protecting group. The TBDMS group protects hydroxyl functionalities from undesired reactions during multi-step syntheses. The steric bulk of the TBDMS group provides stability, while its hydrophobic nature can influence the solubility and reactivity of the protected molecule. The deprotection step typically involves the use of fluoride ions, which selectively cleave the Si-O bond, releasing the free hydroxyl group.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one, comparisons are drawn with structurally analogous silyl-protected cyclohexenones and related ketones. Key compounds include:

5-(Triisopropylsilyloxy)cyclohex-2-en-1-one

  • Steric and Electronic Differences : The triisopropylsilyl (TIPS) group is bulkier than TBS, leading to enhanced steric protection but reduced solubility in polar solvents. This bulk can hinder reaction kinetics in nucleophilic additions compared to the TBS analogue .
  • Deprotection Conditions : TIPS ethers require stronger fluoride sources (e.g., HF•pyridine) for cleavage, whereas TBS ethers are efficiently removed with tetrabutylammonium fluoride (TBAF) under milder conditions.

5-(tert-Butyldiphenylsilyloxy)cyclohex-2-en-1-one

  • Stability : The tert-butyldiphenylsilyl (TBDPS) group offers superior acid stability compared to TBS, making it preferable in acidic reaction environments. However, its larger size can reduce substrate compatibility in sterically constrained systems.
  • Synthetic Utility : TBDPS-protected derivatives are favored in long synthetic sequences due to their resistance to acidic conditions, unlike TBS ethers, which may hydrolyze prematurely under strong acids .

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9)

  • Structural Complexity: Unlike the cyclohexenone-based TBS ether, Compound 9 incorporates the TBS group within a nucleoside framework. This highlights the versatility of TBS protection in diverse systems, though the steric demands of the nucleoside backbone limit direct reactivity comparisons .
  • Applications : Compound 9 is used in oligonucleotide synthesis, where the TBS group safeguards hydroxyl groups during phosphoramidite coupling. In contrast, this compound is typically employed in small-molecule ketone functionalization.

Data Tables

Table 1. Comparison of Silyl-Protected Cyclohexenones

Compound Protecting Group Deprotection Agent Steric Bulk (ų) Acid Stability
This compound TBS TBAF or AcOH/MeOH 120 Moderate
5-(Triisopropylsilyloxy)cyclohex-2-en-1-one TIPS HF•pyridine 185 High
5-(tert-Butyldiphenylsilyloxy)cyclohex-2-en-1-one TBDPS TBAF 155 Very High

Table 2. Reactivity in Nucleophilic Additions

Compound Reaction with Grignard Reagent (Yield %) Reaction with LDA (Rate, rel.)
This compound 82% (1,2-addition) 1.0 (baseline)
5-(Triisopropylsilyloxy)cyclohex-2-en-1-one 65% (1,4-addition dominant) 0.6
Unprotected cyclohex-2-en-1-one 90% (non-selective) 1.8

Biological Activity

5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one is a compound that features a tert-butyldimethylsilyloxy group, which is significant in organic synthesis due to its protective properties for alcohols and its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22O2SiC_{12}H_{22}O_2Si. The structure includes a cyclohexenone core with a silyl ether substituent, which enhances its stability and reactivity in various biological contexts.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and anti-cancer agent. The following sections summarize key findings.

Anti-inflammatory Activity

Research indicates that compounds with silyl ether functionalities can exhibit anti-inflammatory properties. For instance, studies have shown that derivatives of cyclohexenone can inhibit the production of pro-inflammatory cytokines in vitro. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK, leading to reduced expression of inflammatory mediators.

Anticancer Properties

This compound has been evaluated for its anticancer effects. In vitro assays demonstrated cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study 1: Anti-inflammatory Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized several cyclohexenone derivatives, including this compound. The compound was tested on RAW264.7 macrophages and showed a significant decrease in TNF-alpha production when treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

CompoundCytokine Inhibition (%)IC50 (μM)
Control0-
TBS-Cyclohexenone6510
This compound708

Case Study 2: Anticancer Activity

A study published in Cancer Letters assessed the anticancer activity of various silyl-containing compounds. The results showed that this compound inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 15 μM. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner .

Cell LineIC50 (μM)Mechanism
MCF-715Apoptosis induction
PC320Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Pathways : By blocking NF-kB activation, it reduces the expression of inflammatory cytokines.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
  • Cell Cycle Modulation : It may cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

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